molecular formula C23H33N5O10 B1213362 (S)-2-(4-nitrobenzyl)-DOTA

(S)-2-(4-nitrobenzyl)-DOTA

カタログ番号: B1213362
分子量: 539.5 g/mol
InChIキー: SQWOBSHRAUJBNP-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(4-nitrobenzyl)-DOTA is a tetracarboxylic acid that is an optically active twelve-membered tetraazamacrocycle having a carboxymethyl group attached to each of the nitrogens and a 4-nitrobenzyl group at the 2-position. It has a role as an epitope. It is an azamacrocycle, a tetracarboxylic acid and a C-nitro compound. It derives from a DOTA.

科学的研究の応用

Radiopharmaceutical Applications

(S)-2-(4-nitrobenzyl)-DOTA has been extensively studied for its potential in radiopharmaceuticals, particularly in the context of targeted radionuclide therapy and imaging.

  • Targeted Radioimmunotherapy : The compound can be utilized in pretargeted radioimmunotherapy (PRIT), where a bifunctional antibody binds to tumor cells and subsequently captures a radionuclide chelated with DOTA. Research indicates that high-affinity DOTA-binding antibodies engineered for this purpose demonstrate enhanced tumor retention of radionuclides such as indium-111 and yttrium-90, which are crucial for effective therapy .
  • Stability Studies : Stability studies have shown that this compound complexes exhibit high thermodynamic stability compared to other chelators. This stability is essential for maintaining the integrity of the radionuclide during circulation in the body .

Magnetic Resonance Imaging (MRI)

The compound has also been investigated as a potential contrast agent for MRI.

  • Gadolinium Complexes : Gadolinium-based contrast agents (GBCAs) derived from this compound have shown improved stability and safety profiles compared to traditional GBCAs. Research indicates that these chiral GBCAs can provide better imaging quality due to their optimized water-exchange rates .
  • Chiral Properties : The introduction of chiral centers in DOTA derivatives like this compound allows for the formation of specific isomers that can enhance the effectiveness of MRI contrast agents by improving their interaction with biological tissues .

Biological Targeting

This compound has been explored for its ability to selectively target cancer cells.

  • Folate Receptor Targeting : Studies have demonstrated that gallium(III) complexes of this compound can be conjugated to ligands targeting the folate receptor, which is overexpressed in many cancer types. This strategy enhances the accumulation of therapeutic agents in tumors while minimizing systemic exposure .
  • Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of gallium-DOTA complexes have shown promising results against various cancer cell lines, indicating the potential for developing targeted therapies using this compound .

Case Studies and Research Findings

Several key studies illustrate the applications of this compound:

StudyApplicationFindings
Sherry et al., 2004Stability AnalysisDemonstrated reduced thermodynamic stability compared to unmodified DOTA complexes but highlighted kinetic inertness as crucial for in vivo applications .
Nature Communications, 2023MRI Contrast AgentsReported on chiral Gd-DOTAs showing enhanced stability and imaging efficacy compared to traditional GBCAs .
PMC Article, 2010RadioimmunotherapyEngineered high-affinity antibodies for DOTA chelates resulting in improved tumor retention and therapeutic efficacy .

特性

分子式

C23H33N5O10

分子量

539.5 g/mol

IUPAC名

2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C23H33N5O10/c29-20(30)13-24-5-6-25(14-21(31)32)9-10-27(16-23(35)36)19(12-26(8-7-24)15-22(33)34)11-17-1-3-18(4-2-17)28(37)38/h1-4,19H,5-16H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t19-/m0/s1

InChIキー

SQWOBSHRAUJBNP-IBGZPJMESA-N

SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O

異性体SMILES

C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O

正規SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-nitrobenzyl)-DOTA
Reactant of Route 2
(S)-2-(4-nitrobenzyl)-DOTA
Reactant of Route 3
(S)-2-(4-nitrobenzyl)-DOTA
Reactant of Route 4
(S)-2-(4-nitrobenzyl)-DOTA
Reactant of Route 5
Reactant of Route 5
(S)-2-(4-nitrobenzyl)-DOTA
Reactant of Route 6
Reactant of Route 6
(S)-2-(4-nitrobenzyl)-DOTA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。